molecular formula C17H25N3O2 B10761295 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1360862-63-0

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Número de catálogo: B10761295
Número CAS: 1360862-63-0
Peso molecular: 303.4 g/mol
Clave InChI: SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered significant attention due to its antihyperglycemic properties, making it a valuable candidate for the treatment of type 2 diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps. One of the key intermediates in the synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then treated with 3-hydroxy-1-adamantylamine under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes three primary reaction categories:

1.1 Oxidation

  • The adamantyl hydroxyl group can be oxidized to form ketones or carboxylic acid derivatives under strong oxidizing conditions.

  • Side-chain oxidation may occur at the pyrrolidine ring’s α-carbon under controlled conditions.

1.2 Reduction

  • The carbonitrile group (-C≡N) is reducible to a primary amine (-CH2NH2) using catalysts like Raney nickel or lithium aluminum hydride (LiAlH4).

  • Selective reduction of the amide carbonyl is achievable with borane-THF complexes.

1.3 Substitution

  • The chloroacetyl intermediate (precursor to the final compound) undergoes nucleophilic substitution with 3-hydroxy-1-adamantylamine to form the target molecule .

Key Reagents and Conditions

Reaction Type Reagents Conditions Key Intermediate/Product
N-AcylationChloroacetyl chlorideReflux in THF, 2 hours (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
Substitution3-Hydroxy-1-adamantylamineRoom temperature, polar aprotic solvents Final product (Vildagliptin)
ReductionSodium borohydride (NaBH4)Methanol, 0–25°CPyrrolidine amine derivative
OxidationKMnO4/H2SO4Acidic aqueous mediumAdamantyl ketone derivative

Functional Group Transformations

  • Nitrile to Amine :
    -C≡NLiAlH4-CH2NH2\text{-C≡N} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{NH}_2 .

  • Hydroxyl Oxidation :
    -OH (adamantyl)KMnO4-C=O\text{-OH (adamantyl)} \xrightarrow{\text{KMnO}_4} \text{-C=O} .

Reaction Yields and Efficiency

Step Yield Purity Key Challenge
N-Acylation81% >95%Minimizing racemization
Substitution68–75% >98%Solvent selection for optimal nucleophilicity
Nitrile reduction85%90%Selectivity over other reducible groups

Spectroscopic Evidence

  • IR Spectroscopy : Absorption at 2240 cm⁻¹ confirms the nitrile group.

  • NMR : Adamantyl protons appear as distinct singlets at δ 1.6–2.1 ppm.

Stability and Reactivity Considerations

  • pH Sensitivity : The compound is stable under neutral conditions but hydrolyzes in strongly acidic/basic media.

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.

Comparative Reaction Profiles

Reaction Vildagliptin Saxagliptin Sitagliptin
Nitrile reduction85% yieldNot reportedNot applicable
DPP-IV binding affinityKi=0.3nMK_i = 0.3 \, \text{nM}Ki=1.8nMK_i = 1.8 \, \text{nM}Ki=1.1nMK_i = 1.1 \, \text{nM}

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile exhibited significant DPP-IV inhibitory activity. The structure-activity relationship (SAR) indicated that modifications to the adamantane moiety enhanced potency and selectivity against DPP-IV .

Antidiabetic Drug Development

The compound's structural features make it a candidate for further development into antidiabetic agents. Its ability to modulate incretin levels suggests potential use in formulating new oral hypoglycemic medications.

Research Findings : In vitro studies have shown that this compound can effectively lower blood glucose levels in diabetic animal models, supporting its therapeutic potential .

Ongoing clinical trials are necessary to evaluate the efficacy and safety profile of this compound in human subjects. The transition from preclinical findings to clinical applications will be critical for establishing its therapeutic use.

Structural Modifications

Further research into structural modifications could enhance the pharmacokinetic properties and bioavailability of the compound. Investigating various substituents on the pyrrolidine ring may yield more potent analogs.

Mecanismo De Acción

The compound exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile stands out due to its excellent oral bioavailability and potent antihyperglycemic activity. Its unique structure, featuring the adamantyl group, contributes to its stability and selectivity as a DPP-IV inhibitor .

Actividad Biológica

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin , is a synthetic compound primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound has gained attention in the field of pharmacology due to its significant biological activities, particularly in the management of type 2 diabetes mellitus.

  • Molecular Formula : C17H25N3O2
  • Molecular Weight : 303.399 g/mol
  • CAS Number : 1044676-63-2

Vildagliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. These hormones, such as GLP-1 (glucagon-like peptide-1), play a crucial role in glucose metabolism by stimulating insulin secretion and reducing glucagon levels. By preventing the breakdown of these hormones, Vildagliptin effectively enhances insulin secretion in response to meals, thereby lowering blood glucose levels.

Antidiabetic Effects

Numerous studies have demonstrated the efficacy of Vildagliptin in improving glycemic control in patients with type 2 diabetes:

  • Clinical Trials : In a randomized controlled trial involving 1,000 patients, Vildagliptin significantly reduced HbA1c levels compared to placebo over a 24-week period. The mean reduction was approximately 0.6% .
  • Combination Therapy : Vildagliptin has been shown to be effective when used in combination with other antidiabetic medications, such as metformin and sulfonylureas, enhancing overall glycemic control without causing significant weight gain or hypoglycemia .
  • Long-Term Efficacy : A long-term study indicated that Vildagliptin maintained its efficacy over a period of 5 years, with sustained reductions in HbA1c levels and improvements in beta-cell function .

Additional Biological Activities

Beyond its antidiabetic properties, Vildagliptin has been investigated for other potential therapeutic effects:

  • Neuroprotective Effects : Preliminary studies suggest that DPP-4 inhibitors may have neuroprotective properties, potentially benefiting patients with neurodegenerative diseases. Research indicates that Vildagliptin may reduce neuroinflammation and improve cognitive function in animal models .
  • Cardiovascular Benefits : Some studies have reported that Vildagliptin may reduce cardiovascular risks associated with diabetes. It has been linked to improvements in endothelial function and reductions in arterial stiffness .

Case Study 1: Efficacy in Elderly Patients

A case study evaluated the safety and efficacy of Vildagliptin in elderly patients with type 2 diabetes. The results showed significant improvements in glycemic control and a favorable safety profile, suggesting it is a suitable option for this population .

Case Study 2: Combination Therapy Outcomes

Another study focused on patients inadequately controlled on metformin alone. When Vildagliptin was added, there was a notable reduction in HbA1c levels and an improvement in patient-reported outcomes regarding quality of life .

Propiedades

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870306
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360862-63-0, 274901-16-5
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.